N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound featuring a trifluoromethyl group, a morpholine ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Morpholine Ring: This can be achieved by reacting diethylene glycol with methylamine under specific conditions.
Introduction of the Trifluoromethyl Group: This step often involves radical trifluoromethylation, a process that has seen significant advancements in recent years.
Sulfonamide Formation: The final step involves the reaction of the intermediate compounds with sulfonyl chlorides under controlled conditions to form the desired benzenesulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Morpholin-4-yl-3-trifluoromethyl-phenylamine: This compound shares the morpholine and trifluoromethyl groups but lacks the sulfonamide moiety.
N-Methylmorpholine: Similar in structure but with different functional groups, leading to distinct chemical properties.
Uniqueness
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(4-morpholin-4-ylthian-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O3S2/c18-17(19,20)14-2-1-3-15(12-14)27(23,24)21-13-16(4-10-26-11-5-16)22-6-8-25-9-7-22/h1-3,12,21H,4-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZTXCVXEPZHMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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